molecular formula C15H20O B13437062 1,2-Dehydro-alpha-cyperone CAS No. 17081-85-5

1,2-Dehydro-alpha-cyperone

Cat. No.: B13437062
CAS No.: 17081-85-5
M. Wt: 216.32 g/mol
InChI Key: YFZICPBAKZACEG-DOMZBBRYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dehydro-alpha-cyperone can be synthesized through the oxidation of alpha-cyperone. One method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane for 45 hours . This reaction converts alpha-cyperone to this compound.

Industrial Production Methods

the extraction from natural sources like Cyperus rotundus remains a viable method for obtaining this compound .

Chemical Reactions Analysis

Photochemical Rearrangement to Hydroazulene Derivatives

1,2-Dehydro-α-cyperone undergoes stereospecific photochemical rearrangement under acidic conditions to form bicyclic hydroazulene derivatives. This reaction is pivotal for synthesizing sesquiterpenoids with hydroazulenic skeletons.

Reaction Conditions and Outcomes:

ParameterDetails
Reactant 1,2-Dehydro-α-cyperone (IV or VI, depending on epimer)
Solvent 45% aqueous acetic acid
Light Source High-pressure mercury lamp (λ = 2537 Å)
Reaction Time 24–48 hours
Product Bicyclic hydroazulene ketone (V or VII)
Yield 50–60%

Mechanistic Insights :

  • The reaction proceeds via a suprafacial -sigmatropic shift, retaining stereochemistry at key centers (e.g., C-1, C-4a, and C-7) .

  • Acidic conditions stabilize intermediates and prevent epimerization at C-1, confirmed by optical rotatory dispersion (ORD) data .

Stereochemical Specificity

The photochemical rearrangement is stereospecific, preserving the absolute configuration of the starting material. For example:

  • (-)-7-epi-α-cyperone (VI) rearranges to (+)-7-epi-α-cyperone-derived hydroazulene (VII) with retained stereochemistry at C-4a and C-7 .

  • Optical Rotatory Dispersion (ORD) Data :

    • Compound V: [α]₅₈₆ +115°, [α]₄₃₆ +460°, [α]₃₅₃ +1,300° .

    • Compound VII: [α]₅₈₆ +62°, [α]₄₃₆ +245°, [α]₃₅₃ +690° .

Stereochemical Comparison:

PropertyCompound V (from α-cyperone)Compound VII (from 7-epi-α-cyperone)
C-1 Configuration RR
C-4a Configuration SS
C-7 Configuration RR

Reaction with Dehydrogenation Agents

1,2-Dehydro-α-cyperone can be synthesized via dehydrogenation of α-cyperone using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ):

Stability and Epimerization Risks

Despite acidic reaction conditions, epimerization at C-1 is minimal due to:

  • Rapid product stabilization post-rearrangement.

  • Use of neutral silica gel chromatography for purification .

Properties

CAS No.

17081-85-5

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one

InChI

InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1

InChI Key

YFZICPBAKZACEG-DOMZBBRYSA-N

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C

Canonical SMILES

CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C

Origin of Product

United States

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